molecular formula C18H20O2 B14451468 Benzene, 2-methoxy-1-(2-phenylethoxy)-4-(2-propenyl)- CAS No. 75925-43-8

Benzene, 2-methoxy-1-(2-phenylethoxy)-4-(2-propenyl)-

Katalognummer: B14451468
CAS-Nummer: 75925-43-8
Molekulargewicht: 268.3 g/mol
InChI-Schlüssel: NDAOLZJCAWTLKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 2-methoxy-1-(2-phenylethoxy)-4-(2-propenyl)- is an organic compound with a complex structure that includes a benzene ring substituted with methoxy, phenylethoxy, and propenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 2-methoxy-1-(2-phenylethoxy)-4-(2-propenyl)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the alkylation of a benzene derivative with appropriate alkyl halides under Friedel-Crafts conditions. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as distillation and chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, 2-methoxy-1-(2-phenylethoxy)-4-(2-propenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, where substituents on the benzene ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), nucleophiles (OH-, NH2-)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Halogenated derivatives, substituted benzene compounds

Wissenschaftliche Forschungsanwendungen

Benzene, 2-methoxy-1-(2-phenylethoxy)-4-(2-propenyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Benzene, 2-methoxy-1-(2-phenylethoxy)-4-(2-propenyl)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the nature of the target and the context of the interaction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzene, 2-methoxy-1-(2-phenylethoxy)-4-(2-propenyl)-
  • Benzene, 2-methoxy-1-(2-phenylethoxy)-4-(1-propenyl)-
  • Benzene, 2-methoxy-1-(2-phenylethoxy)-4-(2-butenyl)-

Uniqueness

Benzene, 2-methoxy-1-(2-phenylethoxy)-4-(2-propenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

75925-43-8

Molekularformel

C18H20O2

Molekulargewicht

268.3 g/mol

IUPAC-Name

2-methoxy-1-(2-phenylethoxy)-4-prop-2-enylbenzene

InChI

InChI=1S/C18H20O2/c1-3-7-16-10-11-17(18(14-16)19-2)20-13-12-15-8-5-4-6-9-15/h3-6,8-11,14H,1,7,12-13H2,2H3

InChI-Schlüssel

NDAOLZJCAWTLKT-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)CC=C)OCCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.